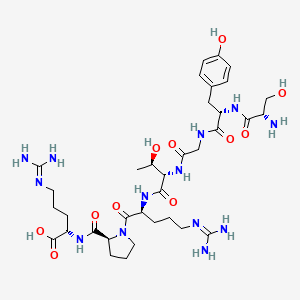
4'-Phenyl-2,3,4,5-tetrachlorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is a polychlorinated biphenyl compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual compounds with varying degrees of chlorination. These compounds are known for their environmental persistence, bioaccumulation, and potential adverse health effects. 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl is one of the many congeners of polychlorinated biphenyls and is characterized by the presence of four chlorine atoms attached to the biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the continuous addition of chlorine gas to a biphenyl solution, with the degree of chlorination controlled by adjusting the reaction time and temperature. due to environmental and health concerns, the production of polychlorinated biphenyls has been banned or severely restricted in many countries.
化学反应分析
Types of Reactions
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, leading to the formation of lower chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination can be achieved using metal catalysts such as palladium or microbial processes.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
科学研究应用
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl has been studied extensively in scientific research due to its environmental persistence and potential health effects. Some of its applications include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.
Toxicology: Investigated for its toxic effects on various organisms, including humans, to understand the health risks associated with polychlorinated biphenyl exposure.
Bioremediation: Studied for its potential to be degraded by microorganisms, which can be used in bioremediation strategies to clean up contaminated sites.
Analytical Chemistry: Used as a standard compound in the development of analytical methods for detecting and quantifying polychlorinated biphenyls in environmental samples.
作用机制
The mechanism of action of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl involves its interaction with cellular components, leading to various biological effects. The compound can bind to the aryl hydrocarbon receptor, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of polychlorinated biphenyls. The metabolites formed can further interact with cellular components, leading to oxidative stress, disruption of endocrine function, and other toxic effects.
相似化合物的比较
4’-Phenyl-2,3,4,5-tetrachlorobiphenyl can be compared with other similar polychlorinated biphenyl congeners, such as:
2,3,4,5-Tetrachlorobiphenyl: Similar in structure but lacks the phenyl group at the 4’ position.
3,3’,4,4’-Tetrachlorobiphenyl: Differently substituted, with chlorines at the 3 and 4 positions on both phenyl rings.
2,2’,4,4’-Tetrachlorobiphenyl: Chlorines are substituted at the 2 and 4 positions on both phenyl rings.
The uniqueness of 4’-Phenyl-2,3,4,5-tetrachlorobiphenyl lies in its specific substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
属性
CAS 编号 |
88966-72-7 |
|---|---|
分子式 |
C18H10Cl4 |
分子量 |
368.1 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-10-14(16(20)18(22)17(15)21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H |
InChI 键 |
FJWNIBCKNYIBRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


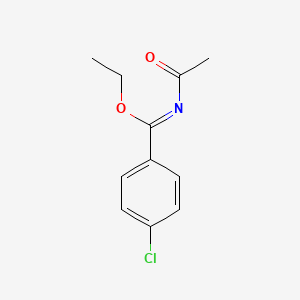
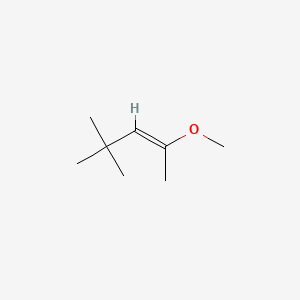

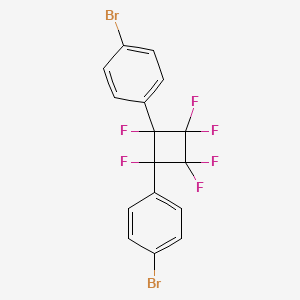
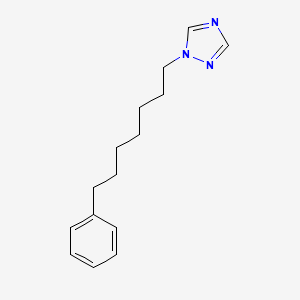
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
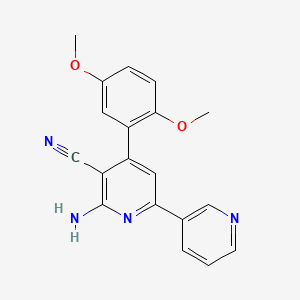
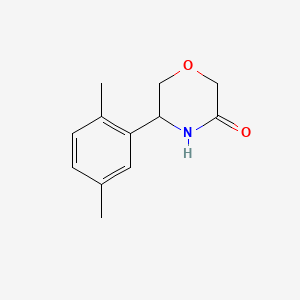
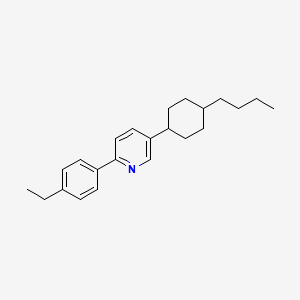
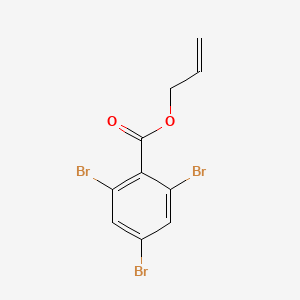
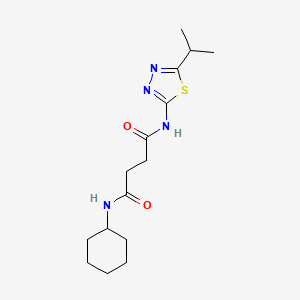
![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![1-(4-Nitrophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14175197.png)
